What is the chemical structure of (2-Methoxyethyl)[(6-methylpyridin-3-yl)methyl]amine
What is the chemical structure of (2-Methoxyethyl)[(6-methylpyridin-3-yl)methyl]amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical compound (2-Methoxyethyl)[(6-methylpyridin-3-yl)methyl]amine, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The structure, properties, synthesis, and potential applications of this molecule will be explored, offering a foundational resource for researchers in the field.
Chemical Structure and Identification
(2-Methoxyethyl)[(6-methylpyridin-3-yl)methyl]amine is a secondary amine featuring a 6-methylpyridin-3-yl)methyl group and a 2-methoxyethyl group attached to the nitrogen atom.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | N-(2-Methoxyethyl)-1-(6-methylpyridin-3-yl)methanamine |
| Canonical SMILES | CNC(COc1cc(C)ccn1)c1ccccc1 |
| InChI | InChI=1S/C10H16N2O/c1-12-7-8-13-9-10-4-5-11-6-10/h4-6,13H,7-9H2,1-3H3 |
| InChIKey | Inferred from structure |
| Molecular Formula | C₁₀H₁₆N₂O |
| Molecular Weight | 180.25 g/mol |
Structural Visualization:
The two-dimensional and three-dimensional structures of (2-Methoxyethyl)[(6-methylpyridin-3-yl)methyl]amine are depicted below.
Caption: 2D Chemical Structure of the molecule.
Physicochemical Properties
The physicochemical properties of (2-Methoxyethyl)[(6-methylpyridin-3-yl)methyl]amine can be predicted based on its structure and by comparison with similar molecules like 2-Methoxyethylamine.[2] These properties are crucial for understanding its behavior in biological systems and for designing experimental protocols.
| Property | Predicted Value | Rationale/Comparison |
| logP | ~1.5 - 2.5 | The presence of the pyridine ring and the methoxyethyl chain contributes to a moderate lipophilicity. |
| pKa | ~8.5 - 9.5 (amine) | The secondary amine is expected to be basic, similar to other alkylamines. |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO), sparingly soluble in water. | The organic nature of the molecule suggests good solubility in nonpolar solvents. |
| Boiling Point | Estimated >250 °C | Based on the molecular weight and functional groups. |
Synthesis and Reactivity
The synthesis of (2-Methoxyethyl)[(6-methylpyridin-3-yl)methyl]amine can be achieved through several established synthetic routes in organic chemistry. A common and effective method is reductive amination.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for the target molecule.
Detailed Protocol:
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Imine Formation: 6-Methylnicotinaldehyde is reacted with 2-methoxyethylamine in a suitable solvent, such as dichloromethane or methanol. This reaction forms the corresponding imine intermediate. The reaction can be facilitated by the addition of a dehydrating agent like magnesium sulfate.
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Reduction: The crude imine is then reduced in situ using a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose as they are selective for the imine and do not reduce the aldehyde starting material.[3]
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Workup and Purification: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
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Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred for reductive aminations as it is less basic and less prone to side reactions compared to other borohydrides.
-
Solvent Selection: Dichloromethane is a good choice as it is relatively non-polar and effectively dissolves the reactants. Methanol can also be used and can act as a proton source to facilitate imine formation.
Spectroscopic Characterization
The structure of (2-Methoxyethyl)[(6-methylpyridin-3-yl)methyl]amine can be unequivocally confirmed using a combination of spectroscopic techniques.
¹H NMR Spectroscopy (Predicted):
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Aromatic Protons: Signals corresponding to the protons on the pyridine ring would be observed in the aromatic region (δ 7.0-8.5 ppm).
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Methylene Protons: A singlet for the benzylic methylene protons (Ar-CH₂-N) would likely appear around δ 3.6-3.8 ppm. The methylene protons of the methoxyethyl group (-N-CH₂-CH₂-O-) would appear as two distinct triplets around δ 2.7-2.9 ppm and δ 3.4-3.6 ppm.
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Methyl Protons: A singlet for the methyl group on the pyridine ring would be expected around δ 2.4-2.5 ppm. The methoxy group protons (-O-CH₃) would appear as a singlet around δ 3.3 ppm.
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Amine Proton: A broad singlet for the N-H proton would be observed, and its chemical shift would be concentration-dependent.
¹³C NMR Spectroscopy (Predicted):
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Aromatic Carbons: Signals for the carbons of the pyridine ring would be found in the range of δ 120-160 ppm.
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Methylene Carbons: The benzylic carbon and the carbons of the methoxyethyl group would resonate in the aliphatic region (δ 40-70 ppm).
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Methyl Carbon: The methyl carbon on the pyridine ring and the methoxy carbon would appear at higher field (δ 15-25 ppm and δ 55-60 ppm, respectively).
Mass Spectrometry (MS):
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Molecular Ion: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (180.25 g/mol ).
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Fragmentation Pattern: Characteristic fragmentation patterns would include the loss of the methoxyethyl group and cleavage at the benzylic position.
Potential Applications and Research Directions
Substituted pyridine derivatives are a prominent class of compounds in medicinal chemistry due to their ability to interact with a wide range of biological targets.
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Drug Discovery: The structural motifs present in (2-Methoxyethyl)[(6-methylpyridin-3-yl)methyl]amine, namely the substituted pyridine ring and the flexible amine linker, are found in numerous biologically active molecules. For instance, related pyridine-containing compounds have been investigated as kinase inhibitors and receptor antagonists.[4][5]
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Agrochemicals: Pyridine derivatives are also widely used in the agrochemical industry as herbicides, insecticides, and fungicides.
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Materials Science: The nitrogen atom in the pyridine ring can coordinate with metal ions, making such compounds potential ligands for the synthesis of coordination polymers and catalysts.
Further research on this molecule could involve the synthesis of analogs with different substituents on the pyridine ring or modifications to the side chain to explore their structure-activity relationships (SAR) for various biological targets.
Safety and Handling
While specific toxicity data for (2-Methoxyethyl)[(6-methylpyridin-3-yl)methyl]amine is not available, it should be handled with the standard precautions for laboratory chemicals. Based on related structures, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
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2-Methoxyethylamine | C3H9NO | CID 8018. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]
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(2-methoxyethyl)(pyridin-3-ylmethyl)amine. (n.d.). NextSDS. Retrieved March 25, 2026, from [Link]
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Chemical Properties of (2-Methoxy-ethyl)-methyl-propyl-amine. (n.d.). Cheméo. Retrieved March 25, 2026, from [Link]
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6-Methylpyridin-3-amine. (n.d.). National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]
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Water-promoted, Open-flask Synthesis of Amine-boranes. (2017). Organic Syntheses. Retrieved March 25, 2026, from [Link]
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Methylamine. (n.d.). Mycotoxin Database - Mycocentral. Retrieved March 25, 2026, from [Link]
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Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]
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N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. (2017, February 28). SWGDRUG.org. Retrieved March 25, 2026, from [Link]
- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (n.d.). Google Patents.
- Synthesis method and intermediates of pyridin-2-yl-methylamine. (n.d.). Google Patents.
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2-Methyl-6-(phenylethynyl)pyridine. (n.d.). Wikipedia. Retrieved March 25, 2026, from [Link]
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